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molecular formula C6H5F3N2O2 B2551080 N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide CAS No. 110235-22-8

N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide

Cat. No. B2551080
M. Wt: 194.113
InChI Key: KKHMJANPVRFCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04797492

Procedure details

Dry benzene (56 ml) and pyridine (11.85 g, 150 mmole) were added to 3-trifluoromethyl-5-aminoisoxazole (9.12 g, 60.0 mmole) and the mixture was cooled. Acetyl chloride (10.37 g, 132 mmole) was added dropwise to the mixture, while keeping it below 10° C. After being added dropwise, the mixture was stirred with ice cooling for 10 minutes and at room temperature for 1 hour. Water (60 ml) was added and it was stirred for an additional hour. Benzene (60 ml) was added and the mixture was separated. The benzene layer was washed successively with 2% hydrochloric acid (60 ml) and a 8% solution of sodium bicarbonate and the solvent was evaporated under reduced presssure. Methanol (120 ml) and sodium hydroxide (4.80 g 120 mmole) were added to the residue and the mixture was stirred overnight at room temperature. After being neutralized with conc. hydrochloric acid, the solvent was evaporated under reduced pressure and the resulting residue was dissolved by the addition of benzene (100 ml) and ethyl acetate (20 ml). This solution was washed with water (60 ml) and the solvents were evaporated under reduced pressure to give 3-trifluoromethyl-5-acetylaminoisoxazole (9.51 g) as crystals. This product was recrystallized from benzene to give colorless plates. Yield: 5.67 g, m.p. 108.5°-109.5° C.
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
11.85 g
Type
reactant
Reaction Step Six
Quantity
9.12 g
Type
reactant
Reaction Step Six
Quantity
56 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[F:7][C:8]([F:16])([F:15])[C:9]1[CH:13]=[C:12]([NH2:14])[O:11][N:10]=1.[C:17](Cl)(=[O:19])[CH3:18].[OH-].[Na+].Cl>CO.C1C=CC=CC=1.O>[F:7][C:8]([F:16])([F:15])[C:9]1[CH:13]=[C:12]([NH:14][C:17](=[O:19])[CH3:18])[O:11][N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.37 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
11.85 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
9.12 g
Type
reactant
Smiles
FC(C1=NOC(=C1)N)(F)F
Name
Quantity
56 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred with ice cooling for 10 minutes and at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
it below 10° C
ADDITION
Type
ADDITION
Details
After being added dropwise
STIRRING
Type
STIRRING
Details
it was stirred for an additional hour
CUSTOM
Type
CUSTOM
Details
the mixture was separated
WASH
Type
WASH
Details
The benzene layer was washed successively with 2% hydrochloric acid (60 ml)
CUSTOM
Type
CUSTOM
Details
a 8% solution of sodium bicarbonate and the solvent was evaporated under reduced presssure
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved by the addition of benzene (100 ml) and ethyl acetate (20 ml)
WASH
Type
WASH
Details
This solution was washed with water (60 ml)
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=NOC(=C1)NC(C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.51 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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